1-Ethoxy-2-(methoxymethyl)-3,3-dimethylbutane
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Overview
Description
1-Ethoxy-2-(methoxymethyl)-3,3-dimethylbutane is an organic compound with the molecular formula C10H22O2 It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-2-(methoxymethyl)-3,3-dimethylbutane can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide. For this compound, the reaction would typically involve the use of 3,3-dimethylbutan-2-ol, which is first converted to its corresponding alkoxide by treatment with a strong base such as sodium hydride. This alkoxide is then reacted with methoxymethyl chloride under anhydrous conditions to yield the desired ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-2-(methoxymethyl)-3,3-dimethylbutane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can convert the ether to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ether group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of alkyl halides.
Scientific Research Applications
1-Ethoxy-2-(methoxymethyl)-3,3-dimethylbutane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2-(methoxymethyl)-3,3-dimethylbutane involves its interaction with molecular targets through its ether functional group. This interaction can influence various biochemical pathways, depending on the specific application. For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall metabolic process.
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-2-(methoxymethyl)butane
- 1,3-Dimethoxy-2,2-bis(methoxymethyl)propane
Comparison
1-Ethoxy-2-(methoxymethyl)-3,3-dimethylbutane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications where other ethers may not be as effective.
Properties
CAS No. |
169504-86-3 |
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Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
1-ethoxy-2-(methoxymethyl)-3,3-dimethylbutane |
InChI |
InChI=1S/C10H22O2/c1-6-12-8-9(7-11-5)10(2,3)4/h9H,6-8H2,1-5H3 |
InChI Key |
VDMYDYRYLHPXJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(COC)C(C)(C)C |
Origin of Product |
United States |
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